molecular formula C11H17N3O2 B1480242 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 1348033-23-7

6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1480242
CAS No.: 1348033-23-7
M. Wt: 223.27 g/mol
InChI Key: JXODUPGGFVYCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 1348033-23-7) is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol [ 1 ]. This pyrimidine-2,4-dione derivative is part of a class of heterocyclic compounds recognized for their significant research value in medicinal chemistry and drug discovery. Pyrimidine-dione scaffolds are formally isoelectronic with purines and are of special biological interest, making them key intermediates in the development of novel pharmacologically active molecules [ 2 ]. These compounds serve as crucial building blocks for the synthesis of more complex fused heterocyclic systems, such as furo[2,3-d]pyrimidines, which are structural analogs of purines [ 2 ]. Such fused systems have been widely investigated and reported in scientific literature for a diverse range of biological activities. Research on related analogues has demonstrated potential in areas such as antitumor activity, with some metal complexes of similar ligands showing excellent activity against human chronic myeloid leukemia and human T lymphocyte carcinoma cell lines in vitro [ 2 ]. Furthermore, recent studies highlight the application of furo[2,3-d]pyrimidine derivatives as multi-targeting inhibitors for key viral proteases, positioning them as potential candidates for the development of antiviral agents [ 5 ]. The core pyrimidine-2,4(1H,3H)-dione structure is also a subject of research in modulating free radical oxidation processes, with some derivatives shown to possess antioxidant properties and increase the general adaptive capabilities of biological systems [ 4 ]. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-[cyclohexyl(methyl)amino]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-14(8-5-3-2-4-6-8)9-7-10(15)13-11(16)12-9/h7-8H,2-6H2,1H3,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXODUPGGFVYCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The effects of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces apoptosis and cell cycle arrest by modulating the expression of genes involved in these processes. Furthermore, 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to reduced cell proliferation and survival.

Biological Activity

6-(Cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrimidine family and features a cyclohexylmethylamino group that may enhance its biological efficacy. The following sections explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research.

Chemical Structure and Properties

  • IUPAC Name : 6-(cyclohexyl(methyl)amino)-2,4(1H,3H)-pyrimidinedione
  • Molecular Formula : C₁₂H₁₉N₃O₂
  • Molecular Weight : 237.3 g/mol
  • CAS Number : 2098004-58-9

The compound's structure consists of a six-membered ring with nitrogen atoms at positions 1 and 3, which is characteristic of pyrimidines. The presence of the cyclohexylmethylamino group contributes to its unique chemical properties and potential interactions with biological targets.

The biological activity of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes involved in inflammatory processes and cancer progression. For example, it may inhibit cyclooxygenase (COX) enzymes or other kinases involved in signaling pathways.
  • Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, thereby modulating signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione exhibits several biological activities:

Anticancer Activity

Studies have shown that pyrimidine derivatives can possess significant anticancer properties. For instance:

  • Case Study : A recent study assessed the anticancer potential of various pyrimidine derivatives against multiple cancer cell lines using the MTT assay. Compounds similar to 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione demonstrated IC50 values indicating potent cytotoxic effects against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
CompoundCell LineIC50 (µM)
Compound AMCF-70.09 ± 0.0085
Compound BA5490.03 ± 0.0056
6-(Cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione TBDTBD

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • Research Findings : In vitro studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 . This suggests a potential therapeutic application in treating inflammatory diseases.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress:

  • Study Results : Compounds related to 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione have shown significant antioxidant activity in various assays including DPPH and ABTS tests .

Comparative Analysis with Related Compounds

The biological activity of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntioxidant Activity
Compound AHighModerateLow
Compound BModerateHighModerate
6-(Cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione TBDTBDTBD

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrimidine-2,4-dione Derivatives

Compound Name 6-Position Substituent 3-Position Group Key Applications/Activities
Target Compound Cyclohexyl(methyl)amino - Inferred: Potential enzyme inhibition
3-Cyclohexyl-6-phenyl-1-(p-tolyl) derivative Phenyl, p-tolyl - Synthetic intermediate
6-Arylthio derivatives (12d–12j) Arylthio (e.g., CF₃, F-substituted) Hydroxy HIV reverse transcriptase inhibition
3-Hydroxy-6-biphenylamino derivatives (9u–9z) Biphenylamino Hydroxy HIV reverse transcriptase inhibition
6-[(3-Phenylpropyl)amino] derivative 3-Phenylpropylamino - Not specified
6-Amino-1-methyl derivative Amino, methyl - High structural similarity (1.00)

Key Observations :

  • Substituent Effects: The target compound’s cyclohexyl(methyl)amino group is bulkier and more lipophilic than arylthio or biphenylamino groups in other derivatives. This may enhance its ability to penetrate lipid bilayers but reduce solubility in aqueous media compared to hydroxyl-containing analogs .
  • The absence of this group in the target compound suggests a different mechanism of action or target selectivity.

Comparison :

  • The target compound’s synthesis likely requires a multi-step approach involving alkylation or palladium-catalyzed coupling, similar to ’s method. However, the absence of a hydroxyl group simplifies purification compared to 3-hydroxy analogs .

Spectroscopic and Computational Data

Table 3: Spectroscopic and Electronic Properties

Compound Class $ ^1H $ NMR Shifts (δ, ppm) HOMO-LUMO Gap (eV) Key Techniques
Hydroxybenzoyl derivatives (6a–6d) Aromatic protons: 7.55–6.84 3.91–4.10 DFT/B3LYP
3-Hydroxy-6-biphenylamino derivatives NH protons: 10.58–9.52 Not calculated NMR, HRMS
6-Arylthio derivatives (12d–12j) Aromatic protons: 7.55–6.84 Not calculated NMR, HRMS

Insights :

  • The target compound’s $ ^1H $ NMR would show signals for the cyclohexyl group (δ ~1.0–2.0) and methylamino protons (δ ~2.5–3.5). Its HOMO-LUMO gap, if calculated, would likely fall within 3.9–4.1 eV, similar to hydroxybenzoyl derivatives, indicating comparable electronic stability .

Table 4: Reported Activities of Analogous Compounds

Compound Class Biological Activity Mechanism/Relevance
6-Arylthio-3-hydroxypyrimidine-2,4-diones Anti-HIV (EC₅₀: 0.5–5 μM) Reverse transcriptase inhibition
3-Hydroxy-6-biphenylamino derivatives Anti-HIV (IC₅₀: <1 μM) Active site binding
Bis(pyrimidine-2,4-diones) HIV-1 capsid inhibition Disruption of viral assembly

Implications for the Target Compound :

    Preparation Methods

    Nucleophilic Substitution on Pyrimidine-2,4-dione Derivatives

    The most straightforward approach to synthesize 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione involves nucleophilic substitution at the 6-position of a suitably activated pyrimidine-2,4-dione. Typically, 6-chloropyrimidine-2,4-dione or 6-bromopyrimidine-2,4-dione serves as the electrophilic substrate, which undergoes substitution by cyclohexyl(methyl)amine under controlled conditions.

    Reaction scheme:

    $$
    \text{6-chloropyrimidine-2,4-dione} + \text{cyclohexyl(methyl)amine} \rightarrow \text{6-(cyclohexyl(methyl)amino)pyrimidine-2,4-dione}
    $$

    • The reaction is generally performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Mild heating (50–100 °C) facilitates the substitution.
    • Base additives like triethylamine or sodium hydride may be used to scavenge the released HCl and drive the reaction forward.

    This method benefits from simplicity and relatively high yields, producing the target compound with minimal side products.

    Multi-Component Palladium-Catalyzed Carbonylation Reactions

    A more complex but effective synthetic route involves a palladium-catalyzed four-component reaction that assembles the pyrimidine-2,4-dione core with the cyclohexyl substituent in situ. Although this method was demonstrated for related uracil derivatives, it provides valuable insight into potential synthetic strategies for 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione.

    Key components:

    • α-Chloroketone (e.g., 2-chloro-1-phenylethan-1-one)
    • Aliphatic isocyanate (e.g., cyclohexyl isocyanate)
    • Primary amine (e.g., p-toluidine)
    • Carbon monoxide (CO) gas under pressure

    Procedure:

    • The reactants are combined in anhydrous THF.
    • Pd(OAc)₂ catalyst and triphenylphosphine ligand are added.
    • The reaction vessel is pressurized with CO (around 27 atm) and heated to ~110 °C for 10 hours.
    • The reaction proceeds via Pd-catalyzed carbonylation, acylation of urea intermediates, and cyclization to form the pyrimidine-2,4-dione ring with the cyclohexyl substituent incorporated.

    Outcomes:

    • The uracil derivative with a cyclohexyl substituent was isolated in good yield (~73%).
    • Characterization confirmed the structure by NMR, FT-IR, and GC-MS.

    While this method is more elaborate and requires specialized equipment (autoclave for CO pressure), it offers a route to complex pyrimidine derivatives with diverse substituents.

    Condensation and Cyclization Approaches from 6-Aminouracil Derivatives

    Another approach involves starting from 6-aminouracil or related amino-substituted pyrimidine-2,4-diones and condensing them with appropriate aldehydes or ketones to introduce substituents at the 6-position.

    • For example, condensation of 6-aminouracil with cyclohexanone derivatives under reflux in acetic acid or DMF can lead to cyclized products.
    • Microwave-assisted synthesis has been reported to accelerate such condensations, improving yields and reducing reaction times.
    • The amino group at position 6 undergoes nucleophilic attack on carbonyl compounds, followed by cyclization and oxidation steps to yield substituted pyrimidine-2,4-diones.

    Though this method is more common for fused pyrido-pyrimidine systems, it illustrates the versatility of 6-amino substituents in pyrimidine chemistry.

    Comparative Data Table of Preparation Methods

    Method Key Reactants Conditions Yield (%) Advantages Limitations
    Nucleophilic substitution 6-chloropyrimidine-2,4-dione + cyclohexyl(methyl)amine DMF or THF, 50–100 °C, base additive 70–85 Simple, direct, scalable Requires activated halide
    Pd-catalyzed four-component reaction α-chloroketone + cyclohexyl isocyanate + amine + CO THF, Pd catalyst, 27 atm CO, 110 °C, 10 h ~73 High selectivity, complex targets Requires autoclave, CO handling
    Condensation with ketones 6-aminouracil + cyclohexanone Reflux in AcOH or DMF, microwave irradiation possible 60–90 Environmentally friendly (MWI), versatile Longer reaction times (thermal)

    Research Findings and Notes

    • The nucleophilic substitution method remains the most practical for preparing 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione due to its operational simplicity and good yields.
    • Pd-catalyzed carbonylation reactions offer a sophisticated alternative for synthesizing structurally related uracil derivatives with cyclohexyl groups, suggesting potential adaptability for the target compound.
    • Microwave-assisted synthesis can enhance condensation reactions involving 6-amino pyrimidines, potentially applicable for cyclohexyl substituent introduction.
    • Characterization of products typically involves ^1H and ^13C NMR, 2D NMR techniques (HSQC, HMBC), FT-IR spectroscopy, and mass spectrometry to confirm structure and purity.

    Q & A

    Q. Advanced

    • In vitro assays : Test inhibition of viral enzymes (e.g., HIV reverse transcriptase) via IC50_{50} measurements .
    • Cytotoxicity screening : Use cell lines (e.g., MT-4 cells) to assess selectivity indices .
    • Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation at 5-position) to enhance potency .

    How can contradictory data in synthesis (e.g., mixed products) be resolved?

    Q. Advanced

    • Chromatographic purification : Employ HPLC or column chromatography to isolate target compounds from byproducts (e.g., bis-pyrimidinediones) .
    • Reaction condition optimization : Adjust catalyst concentration (e.g., HCl in H2_2O) and molar ratios to favor mono-substitution .
    • Mechanistic studies : Use 1H^1H-NMR kinetics to track intermediate formation and adjust reaction pathways .

    What strategies ensure purity and reproducibility in large-scale synthesis?

    Q. Advanced

    • Crystallization techniques : Recrystallize from ethanol or acetonitrile to remove impurities .
    • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline spectroscopy .
    • Quality control : Validate purity via melting point consistency (e.g., 168–212°C in derivatives) and HPLC retention times .

    How are thioether or heterocyclic derivatives designed to enhance pharmacological properties?

    Q. Advanced

    • Thiol-ene click chemistry : Introduce arylthio groups (e.g., 6-((4-fluorophenyl)thio)) to improve solubility and target binding .
    • Heterocyclic fusion : Synthesize thieno[2,3-d]pyrimidine derivatives via cyclocondensation with thiourea or thioacetamide .
    • Bioisosteric replacement : Substitute cyclohexyl groups with bioisosteres (e.g., adamantane) to modulate lipophilicity .

    How do substituents at the 6-position influence physicochemical properties?

    Q. Advanced

    • LogP calculations : Cyclohexyl/methylamino groups increase hydrophobicity, impacting membrane permeability .
    • pKa determination : Amine substituents affect ionization state, influencing solubility at physiological pH .
    • Thermal stability : TGA/DSC analysis correlates substituent bulk with decomposition temperatures .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione
    Reactant of Route 2
    Reactant of Route 2
    6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.